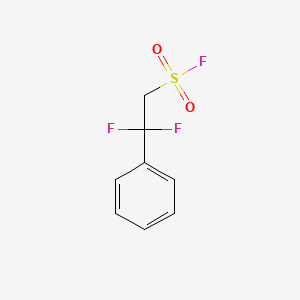

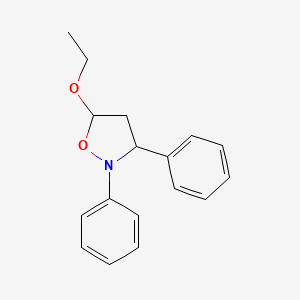

![molecular formula C25H18N4O2 B3016741 1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione CAS No. 867042-14-6](/img/structure/B3016741.png)

1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione" is a derivative of the indolo[3,2-b]quinoxaline class, which is known for its wide range of pharmacological activities. The indolo[3,2-b]quinoline ring system is a crucial structural feature in many natural products and is associated with significant biological activities. The introduction of various functional groups to this core structure can lead to enhanced biological properties, as seen with the quindoline and cryptolepine analogs . The 6H-indolo[2,3-b]quinoxaline derivatives, in particular, have shown a strong ability to intercalate with DNA, which is a key mechanism in their pharmacological action, including anticancer and antiviral activities .

Synthesis Analysis

The synthesis of indolo[3,2-b]quinoline derivatives involves various methodologies that allow for the introduction of different functional groups onto the core skeleton. A notable synthetic route includes the use of dimethoxy derivatives that undergo oxidation demethylation with ceric ammonium nitrate (CAN) to yield the quinone structures . This method has been employed to create a range of compounds, including those with antitumor properties. The synthesis of quinoxaline derivatives containing the indoline-2,3-dione moiety has also been described, which involves steps that could potentially be applied to the synthesis of "1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione" .

Molecular Structure Analysis

The molecular structure of indolo[3,2-b]quinoxaline derivatives is characterized by a planar fused heterocyclic system that allows for effective DNA intercalation. The thermal stability of the DNA complex with these derivatives is influenced by the substituents and side chains attached to the nucleus, which is crucial for their biological activity . The specific structure of "1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione" would likely contribute to its interaction with biological targets, although the exact details of its molecular interactions are not provided in the given papers.

Chemical Reactions Analysis

The chemical reactivity of indolo[3,2-b]quinoxaline derivatives is largely determined by the functional groups present on the core skeleton. The introduction of a methyl group at the N-5 position, for example, significantly enhances biological activity . The reactivity of the quinone moiety is also of interest, as it is involved in the cytotoxic effects of these compounds. The specific chemical reactions that "1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione" undergoes would depend on its functional groups and the conditions under which it is studied.

Physical and Chemical Properties Analysis

The physical and chemical properties of indolo[3,2-b]quinoxaline derivatives are influenced by their rigid planar structures and the nature of their substituents. These properties are important for their pharmacological activities, as they affect the compounds' stability, solubility, and ability to interact with biological targets such as DNA and proteins . The indoline-2,3-dione moiety in particular has been associated with antimicrobial activity, suggesting that derivatives containing this group may have useful biological properties . The exact physical and chemical properties of "1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione" would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of related indoloquinoxaline compounds has been explored through various methods. For instance, Engqvist and Bergman (2004) discussed the development of new synthetic methods for tri- and tetracyclic heterocycles, including indolo[2,3-b]quinoxalines, which have biological activities such as antiviral properties and DNA intercalation capabilities (Engqvist & Bergman, 2004).

Chemical Reactions and Derivatives : Various chemical reactions leading to the formation of indoloquinoxaline derivatives have been studied. For example, Avula et al. (2015) described the microwave-assisted synthesis of indolo[2,3-b]quinoxalines, which showed efficient production with high yields (Avula et al., 2015).

Biological and Pharmacological Activities

DNA Intercalation and Antiviral Properties : Compounds related to indolo[3,2-b]quinoxalines have been studied for their DNA intercalating properties and antiviral activities. Shibinskaya et al. (2011) synthesized benzo[4,5]indolo[2,3-b]quinoxalines and found that these compounds exhibited strong DNA binding and reduced antiviral activity (Shibinskaya et al., 2011).

Antimicrobial Properties : The antimicrobial potential of indoloquinoxaline derivatives has been a subject of research. For instance, Padmini et al. (2015) reported that synthetic analogs of indoles and azetidinones, including indolo[2,3-b]quinoxalines, exhibited a wide range of antimicrobial activities (Padmini et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O2/c1-15-10-11-21-17(14-15)23(30)25(31)29(21)13-12-28-20-9-5-2-6-16(20)22-24(28)27-19-8-4-3-7-18(19)26-22/h2-11,14H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCNHADROPWQGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

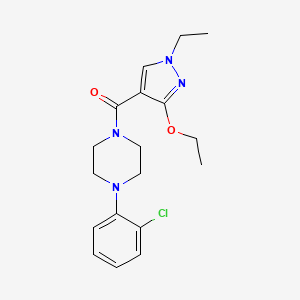

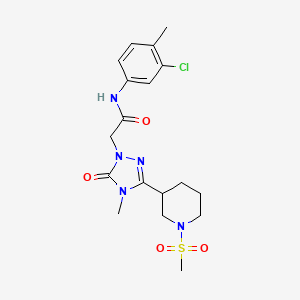

![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)

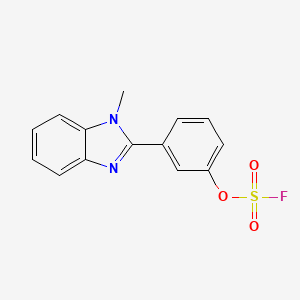

![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)

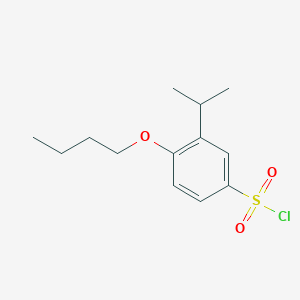

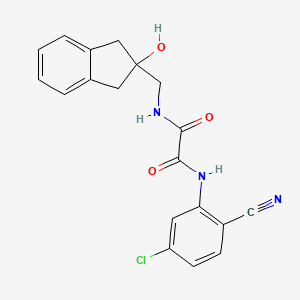

![ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3016670.png)

![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)

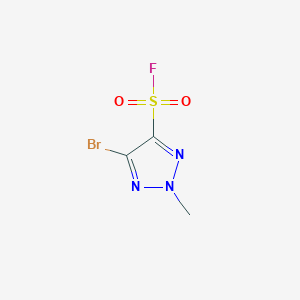

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B3016679.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B3016681.png)